Fmoc-L-3-カルバモイルフェニルアラニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

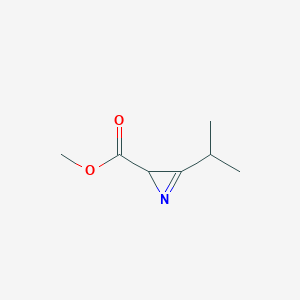

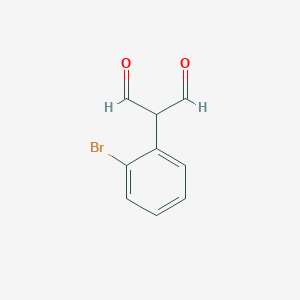

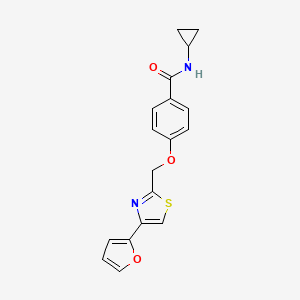

Fmoc-L-3-Carbamoylphe is a chemical compound with the molecular formula C25H22N2O5 and a molecular weight of 430.45 . It appears as a white to off-white powder . It is used for research and development purposes and is not advised for medicinal, household, or other uses .

Synthesis Analysis

Fmoc-L-3-Carbamoylphe is synthesized using the Fmoc strategy, which involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .Molecular Structure Analysis

The molecular structure of Fmoc-L-3-Carbamoylphe consists of 25 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Chemical Reactions Analysis

The Fmoc group in Fmoc-L-3-Carbamoylphe is a base-labile protecting group used in organic synthesis . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-3-Carbamoylphe is a white to off-white powder . It has a molecular weight of 430.45 .科学的研究の応用

ハイドロゲルの形成

Fmoc-L-3-カルバモイルフェニルアラニンは、ハイドロゲルの形成に使用できます . ハイドロゲルは、医薬品送達や画像診断ツールなど、生物学、バイオメディカル、バイオテクノロジーの用途に適した生体適合性材料です . Fmoc-L-3-カルバモイルフェニルアラニンは、水溶液中で自己集合し、ゲル化することができます .

組織工学

Fmoc-L-3-カルバモイルフェニルアラニンは、組織工学に使用できます . より硬い(G’ = 2526 Pa)Fmoc-K3ハイドロゲルは、細胞接着、生存、複製を完全にサポートするため、組織工学のための潜在的な材料として機能します .

ペプチド材料

Fmoc-L-3-カルバモイルフェニルアラニンは、ペプチド材料の生成に使用できます . これらの材料は、ファンデルワールス力、水素結合、π–πスタッキングなどの力によってペプチド配列が自己集合することによって形成されます .

自己集合ペプチド

Fmoc-L-3-カルバモイルフェニルアラニンは、自己集合ペプチドの研究に使用できます . これらのペプチドは、水性条件下で超分子ナノ構造に自己集合し、その後ハイドロゲルが形成される可能性があります .

超分子ナノ構造

Fmoc-L-3-カルバモイルフェニルアラニンは、超分子ナノ構造の製造に使用できます . これらの構造は、自己集合するペプチド誘導体からなり、さまざまな生物機能材料の製造において急速に注目を集めています .

生物機能材料

Fmoc-L-3-カルバモイルフェニルアラニンは、生物機能材料の製造に使用できます . これらの材料は、ペプチド誘導体の自己集合によって水性媒体中で製造することができ、超分子ナノ構造とその三次元ネットワークを形成します .

作用機序

Target of Action

Fmoc-L-3-Carbamoylphe is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . This allows for the sequential addition of amino acids in the peptide chain without unwanted side reactions .

Pharmacokinetics

For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of the action of Fmoc-L-3-Carbamoylphe is the protection of the amine group during peptide synthesis . This allows for the controlled addition of amino acids to the peptide chain. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-L-3-Carbamoylphe is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed in a basic environment . The choice of base, such as piperidine, can influence the efficiency of Fmoc removal . Additionally, the Fmoc group is stable under acidic conditions, which is important for its role in peptide synthesis .

Safety and Hazards

Fmoc-L-3-Carbamoylphe should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and all sources of ignition should be removed .

将来の方向性

生化学分析

Biochemical Properties

Fmoc-L-3-Carbamoylphe plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. The nature of these interactions is primarily through the fluorenylmethyloxycarbonyl (Fmoc) group, which can be introduced by reacting the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The effects of Fmoc-L-3-Carbamoylphe on cells and cellular processes are largely related to its role in peptide synthesis . It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fmoc-L-3-Carbamoylphe exerts its effects at the molecular level through its role in peptide synthesis . The Fmoc group serves as a protecting group for the amine group during synthesis, preventing it from reacting until the appropriate time . This can influence enzyme activity, binding interactions with biomolecules, and changes in gene expression .

Metabolic Pathways

Fmoc-L-3-Carbamoylphe is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its introduction can affect metabolic flux and metabolite levels .

Transport and Distribution

Fmoc-L-3-Carbamoylphe is transported and distributed within cells and tissues during the process of peptide synthesis

Subcellular Localization

The subcellular localization of Fmoc-L-3-Carbamoylphe is likely to be closely tied to the sites of peptide synthesis within the cell

特性

IUPAC Name |

(2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTDQRFXBNPJQA-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2451580.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)

![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)